molecular formula C11H11BrF3N B8012625 (2-Bromo-4-trifluoromethyl-benzyl)-cyclopropyl-amine

(2-Bromo-4-trifluoromethyl-benzyl)-cyclopropyl-amine

Cat. No.: B8012625
M. Wt: 294.11 g/mol
InChI Key: ZOCJYZNCLBVGED-UHFFFAOYSA-N
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Description

(2-Bromo-4-trifluoromethyl-benzyl)-cyclopropyl-amine is an organic compound that features a benzyl group substituted with bromine and trifluoromethyl groups, attached to a cyclopropyl amine

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2-Bromo-4-trifluoromethyl-benzyl)-cyclopropyl-amine typically involves the following steps:

Industrial Production Methods

Industrial production methods for this compound would likely involve large-scale synthesis using similar reaction steps but optimized for higher yields and purity. This may include the use of continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

(2-Bromo-4-trifluoromethyl-benzyl)-cyclopropyl-amine can undergo various chemical reactions, including:

Common Reagents and Conditions

    Substitution: Common reagents include nucleophiles such as amines, thiols, and alcohols.

    Oxidation: Reagents like potassium permanganate or chromium trioxide can be used.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically employed.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with an amine can yield a new amine derivative, while oxidation can produce a ketone or aldehyde.

Scientific Research Applications

Mechanism of Action

The mechanism of action of (2-Bromo-4-trifluoromethyl-benzyl)-cyclopropyl-amine involves its interaction with specific molecular targets. The bromine and trifluoromethyl groups can influence the compound’s reactivity and binding affinity to various enzymes and receptors . These interactions can modulate biological pathways and result in specific physiological effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(2-Bromo-4-trifluoromethyl-benzyl)-cyclopropyl-amine is unique due to the presence of both a cyclopropyl amine and a benzyl group with bromine and trifluoromethyl substitutions. This combination of functional groups imparts distinct chemical and biological properties, making it valuable for various applications in research and industry.

Properties

IUPAC Name

N-[[2-bromo-4-(trifluoromethyl)phenyl]methyl]cyclopropanamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11BrF3N/c12-10-5-8(11(13,14)15)2-1-7(10)6-16-9-3-4-9/h1-2,5,9,16H,3-4,6H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZOCJYZNCLBVGED-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1NCC2=C(C=C(C=C2)C(F)(F)F)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11BrF3N
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

294.11 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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